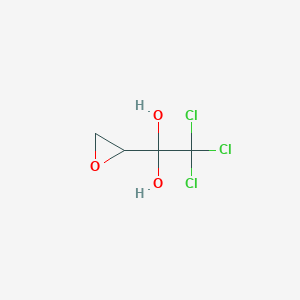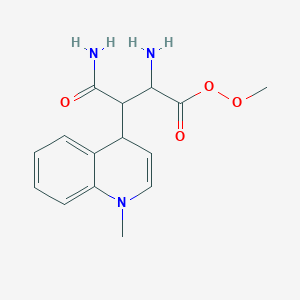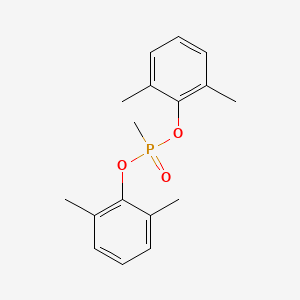
(2,3-Dihydroxypropyl)(hydroxy)propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dihydroxypropyl)(hydroxy)propanedioic acid is a compound of significant interest in various scientific fields. It is a derivative of propanedioic acid, commonly known as malonic acid, which is a dicarboxylic acid with the formula CH₂(COOH)₂. This compound is characterized by the presence of two hydroxyl groups on the propyl chain and an additional hydroxyl group on the propanedioic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydroxypropyl)(hydroxy)propanedioic acid can be achieved through several methods. One common approach involves the hydroxylation of propanedioic acid derivatives. The reaction typically requires a catalyst and specific reaction conditions to ensure the selective addition of hydroxyl groups.
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of dimethyl malonate or diethyl malonate, followed by hydroxylation. This method is preferred due to its efficiency and scalability .
化学反应分析
Types of Reactions: (2,3-Dihydroxypropyl)(hydroxy)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
(2,3-Dihydroxypropyl)(hydroxy)propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of (2,3-Dihydroxypropyl)(hydroxy)propanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. These interactions can influence various biochemical processes, including enzyme catalysis and metabolic pathways .
相似化合物的比较
Malonic Acid (Propanedioic Acid): The parent compound with two carboxyl groups.
Oxalic Acid: A simpler dicarboxylic acid with the formula C₂H₂O₄.
Succinic Acid: Another dicarboxylic acid with the formula C₄H₆O₄.
Uniqueness: This structural feature distinguishes it from other similar dicarboxylic acids and contributes to its versatility in various chemical and biological processes .
属性
CAS 编号 |
56883-94-4 |
|---|---|
分子式 |
C6H10O7 |
分子量 |
194.14 g/mol |
IUPAC 名称 |
2-(2,3-dihydroxypropyl)-2-hydroxypropanedioic acid |
InChI |
InChI=1S/C6H10O7/c7-2-3(8)1-6(13,4(9)10)5(11)12/h3,7-8,13H,1-2H2,(H,9,10)(H,11,12) |
InChI 键 |
KVMJZHBFNFXZKY-UHFFFAOYSA-N |
规范 SMILES |
C(C(CO)O)C(C(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)


![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)





